2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-nitrobenzamide
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Overview
Description
2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-nitrobenzamide is an organic compound with the molecular formula C13H8Cl2N2O3. This compound is known for its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Chlorination: The addition of chlorine atoms to the aromatic ring.
Amidation: The formation of the amide bond between the chlorinated aromatic compound and the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the desired product’s purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also play a role in the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide
- 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide
- 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-nitrobenzamide is unique due to its specific arrangement of chloro and nitro groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C20H13Cl2N3O4 |
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Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-chloro-N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-12-5-7-13(8-6-12)23-19(26)15-3-1-2-4-18(15)24-20(27)16-11-14(25(28)29)9-10-17(16)22/h1-11H,(H,23,26)(H,24,27) |
InChI Key |
TXDZNTJMFPDHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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